![molecular formula C10H18O4S B14468157 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate CAS No. 66319-17-3](/img/structure/B14468157.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves esterification reactions. One common method is the reaction between ethyl butanoate and 3-methoxy-3-oxopropylthiol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and 3-methoxy-3-oxopropylthiol.
Reduction: Corresponding alcohols.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-methoxy-3-oxopropyl)s
Properties
CAS No. |
66319-17-3 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-8(10(12)14-5-2)15-7-6-9(11)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
KYRYYYWGMISVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
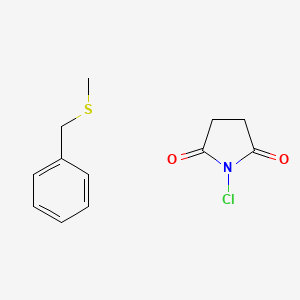

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
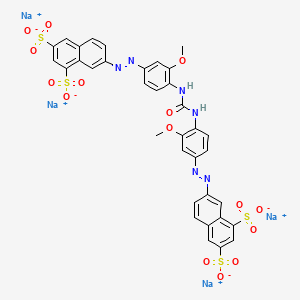
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
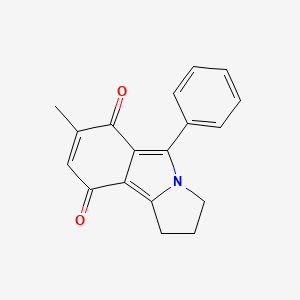
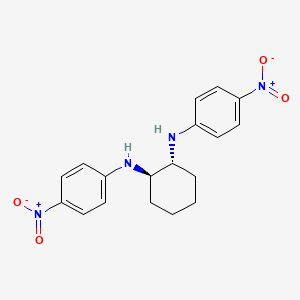

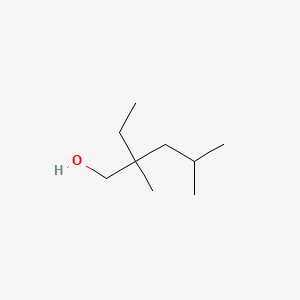
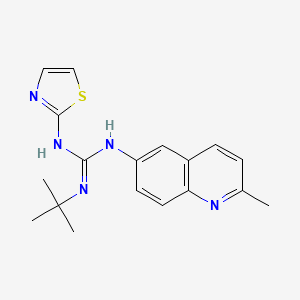
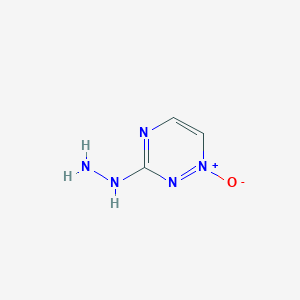
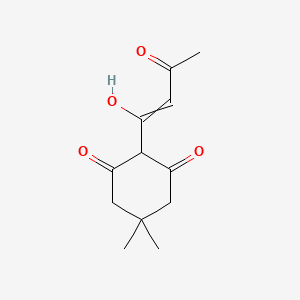
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
